molecular formula C16H28BNO4 B2941712 Tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1-carboxylate CAS No. 2304631-35-2

Tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1-carboxylate

Cat. No.: B2941712
CAS No.: 2304631-35-2
M. Wt: 309.21
InChI Key: JXVCZWHPCYTOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1-carboxylate: is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 2-methyl-4-pyrroline with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the synthesis of this compound is optimized for yield and purity. Large-scale reactions are conducted in reactors designed to handle hazardous chemicals safely. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

  • Reagents: Palladium catalysts (e.g., Pd(PPh3)4), aryl halides, bases (e.g., potassium carbonate), and solvents (e.g., toluene).

  • Conditions: Typically, the reaction is performed at elevated temperatures (80-100°C) under an inert atmosphere.

Major Products Formed: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules. Its ability to form stable boronic esters makes it a versatile reagent in cross-coupling reactions.

Biology: In biological research, boronic acids and their derivatives are used in the development of enzyme inhibitors and probes for studying biological processes.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to form stable complexes with biological targets makes it a valuable tool in drug discovery.

Industry: In the chemical industry, this compound is used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the formation of a boronic ester intermediate, which then undergoes transmetalation with an aryl halide in the presence of a palladium catalyst. The resulting biaryl compound is formed through reductive elimination.

Molecular Targets and Pathways: The primary molecular targets are the aryl halides, which are transformed into biaryl compounds. The pathways involved include the Suzuki-Miyaura coupling mechanism.

Comparison with Similar Compounds

  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate

  • Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate

Uniqueness: The uniqueness of tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1-carboxylate lies in its specific structural features, which make it particularly suitable for certain cross-coupling reactions. Its stability and reactivity profile distinguish it from other boronic acid derivatives.

Properties

IUPAC Name

tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28BNO4/c1-11-9-12(10-18(11)13(19)20-14(2,3)4)17-21-15(5,6)16(7,8)22-17/h9,11H,10H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVCZWHPCYTOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(N(C2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.